alpha.,beta-Dibromostyrene

Polymer chemistry Flame retardancy Radical polymerization

alpha,beta-Dibromostyrene (CAS 6607-46-1), systematically named (E)-1,2-dibromoethenylbenzene, is a vinyl-dibrominated aromatic monomer classified as a halogenated styrene derivative. It features a molecular formula of C8H6Br2 and a molecular weight of 261.94 g/mol.

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 6607-46-1
Cat. No. B3344326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha.,beta-Dibromostyrene
CAS6607-46-1
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CBr)Br
InChIInChI=1S/C8H6Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+
InChIKeyPBTWQCPURDEMRQ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha,beta-Dibromostyrene (CAS 6607-46-1): A Vinyl-Dibrominated Building Block with Enhanced Electrophilic Reactivity


alpha,beta-Dibromostyrene (CAS 6607-46-1), systematically named (E)-1,2-dibromoethenylbenzene, is a vinyl-dibrominated aromatic monomer classified as a halogenated styrene derivative [1]. It features a molecular formula of C8H6Br2 and a molecular weight of 261.94 g/mol [2]. Its structure is characterized by two bromine atoms on the alpha and beta carbons of the vinyl side chain, rather than on the aromatic ring. This vinyl dibromide motif imparts a distinct reactivity profile for cross-coupling, addition, and elimination chemistry compared to both unsubstituted styrene and its ring-brominated isomers, such as 2,5-dibromostyrene (CAS 125904-11-2) .

Beyond Generic 'Dibromostyrene': How the Vinyl-Dibromide Topology of alpha,beta-Dibromostyrene Dictates Unique Polymerization and Reaction Outcomes


The term 'dibromostyrene' encompasses a range of positional isomers with the same molecular weight but drastically different material and chemical properties. Ring-brominated isomers like 2,5-dibromostyrene (CAS 125904-11-2) are commonly employed as monomers in the production of flame-retardant polymers via radical polymerization, capitalizing on the thermal lability of the aromatic C-Br bond [1]. In contrast, the vinyl-dibromide functionality of alpha,beta-dibromostyrene fundamentally alters its polymerization behavior; studies indicate that it does not undergo standard copolymerization under typical radical conditions [2]. This key difference mandates that chemists and procurement specialists not treat 'dibromostyrene' as a single commodity. The selection of the specific isomer must be driven by the intended end-use, whether it be for preparing fire-resistant macromolecular materials or for executing precise synthetic transformations like regioselective carbonylation or stereoselective debromination.

alpha,beta-Dibromostyrene Procurement Guide: Quantitative Differentiation from Ring-Brominated Isomers and Monobromostyrenes


Polymerization Behavior: Divergence from Ring-Brominated Dibromostyrenes

Unlike ring-brominated isomers (e.g., 2,5-, 2,4-, 3,4-dibromostyrene) which readily undergo radical polymerization, alpha,beta-dibromostyrene exhibits a fundamentally different behavior, often failing to copolymerize under standard thermal radical conditions [1]. This contrasts with the established order of polymerization rates for ring-substituted dibromostyrenes (2,5- > 2,4-(+2,3-) > 3,4-) determined via HPLC [2].

Polymer chemistry Flame retardancy Radical polymerization

Flame Retardancy Mechanism: Differentiating Vinyl vs. Aromatic Bromine Lability

The flame retardancy mechanism of alpha,beta-dibromostyrene, rooted in its vinyl bromine atoms, is distinct from that of aromatic ring-brominated isomers. While ring-brominated polystyrenes are established flame retardants for polyesters and polyamides due to the thermal release of HBr from the ring [1], the vinyl dibromide of alpha,beta-dibromostyrene may offer a different thermal degradation profile and bromine release kinetics.

Flame retardant Thermal stability Polymer additives

Regioselective Dehydrobromination: Superior Precursor for α-Bromostyrene Synthesis

alpha,beta-Dibromostyrene (or its precursor, (1,2-dibromoethyl)benzene) serves as a superior starting material for the synthesis of valuable α-bromostyrene building blocks. A simple KOH-promoted dehydrobromination protocol achieves regioselectivities up to 95% for α-bromostyrene formation, a key intermediate in Pd-catalyzed carbonylation and cross-coupling reactions [1]. This high regioselectivity is not achievable with ring-brominated isomers, which lack this specific vinyl elimination pathway.

Organic synthesis Cross-coupling Regioselectivity

Stereoselective Synthesis: Enabling Access to Pure E-Isomer via Graphite-Catalyzed Bromination

The E-isomer of alpha,beta-dibromostyrene can be synthesized with high stereoselectivity via the bromination of phenylacetylene using molecular bromine adsorbed on graphite in carbon tetrachloride. Crucially, graphite inhibits the bromine-catalyzed isomerization that normally converts the E-isomer to the Z-isomer, enabling the isolation of pure E-α,β-dibromostyrene [1]. This stereochemical control is a unique feature of the vinyl-dibromide system and is not a consideration for ring-brominated styrenes.

Stereoselective synthesis Alkyne bromination Green chemistry

Density and Physical State: A Readily Distinguishable Liquid Monomer

alpha,beta-Dibromostyrene is a liquid with a density of approximately 1.823 g/cm³ and a boiling point of 270.8°C at 760 mmHg [1]. This contrasts with some ring-brominated isomers, which may be solids at room temperature, and with monobromostyrene (density ~1.4 g/cm³). The significantly higher density and liquid state can be advantageous for liquid-phase synthetic applications and certain formulation processes.

Physical property Formulation Handling

Targeted Applications for alpha,beta-Dibromostyrene (CAS 6607-46-1): Where the Vinyl-Dibromide Structure is Essential


Synthesis of α-Bromostyrene Intermediates for Cross-Coupling Chemistry

This compound is the preferred starting material for preparing α-bromostyrene via regioselective dehydrobromination. This is a crucial step in synthesizing 2-arylacrylic esters and other fine chemicals. The high regioselectivity (up to 95%) for α- over β-elimination, achieved under mild KOH conditions [1], makes it a uniquely efficient precursor compared to alternative routes using alkynes or other styrene derivatives. This application is strictly for organic synthesis laboratories.

Investigating Non-Radical Polymerization Pathways

Given that alpha,beta-dibromostyrene does not readily undergo standard radical copolymerization like its ring-brominated isomers [1], it serves as a valuable probe for exploring alternative polymerization mechanisms. Researchers investigating anionic, cationic, or other controlled polymerization techniques for halogenated monomers can use this compound to study the impact of vinyl dibromide topology on polymer chain architecture. This is a research-grade application, not a commercial polymer production one.

Stereoselective Synthesis of Pure E-Alpha,Beta-Dibromostyrene

The stereospecific bromination of phenylacetylene using a graphite-supported bromine reagent is a specialized method to obtain the pure E-isomer of this compound [1]. This is a niche application for laboratories requiring a specific stereochemical configuration for subsequent transformations, where the Z-isomer or a mixture would be detrimental to the desired reaction outcome. The graphite-mediated inhibition of isomerization is key to this process.

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